

# An In-depth Technical Guide to the Chemical Properties of Methyl 1-Cyanocyclobutanecarboxylate

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## Compound of Interest

Compound Name: *Methyl 1-cyanocyclobutanecarboxylate*

Cat. No.: *B1328054*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted chemical properties of **methyl 1-cyanocyclobutanecarboxylate**. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this guide combines information from safety data sheets of closely related compounds and established principles of organic chemistry to offer a robust profile. This document is intended to support research, synthesis, and drug development activities where this molecule may be a key intermediate or building block.

## Core Chemical Properties

**Methyl 1-cyanocyclobutanecarboxylate**, with the CAS Number 58920-79-9, is a substituted cyclobutane derivative containing both a nitrile and a methyl ester functional group attached to the same carbon atom.<sup>[1][2][3]</sup>

Property	Value	Source
Molecular Formula	C <sub>7</sub> H <sub>9</sub> NO <sub>2</sub>	[3]
Molecular Weight	139.15 g/mol	[3]
Appearance	Not explicitly stated, likely a colorless liquid	Inferred
Boiling Point	Data not available	
Melting Point	Data not available	
Density	Data not available	
Solubility	Data not available	

## Spectroscopic Profile (Predicted)

While specific experimental spectra for **methyl 1-cyanocyclobutanecarboxylate** are not readily available, its characteristic spectroscopic features can be predicted based on its functional groups and the analysis of analogous structures.

### <sup>1</sup>H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the methyl ester protons and the protons of the cyclobutane ring.

Protons	Predicted Chemical Shift (ppm)	Multiplicity	Integration
-OCH <sub>3</sub> (Methyl ester)	~3.7	Singlet	3H
Cyclobutane ring protons	2.0 - 3.0	Multiplets	6H

### <sup>13</sup>C NMR Spectroscopy

The carbon NMR spectrum will feature distinct signals for the carbonyl carbon, the nitrile carbon, the quaternary carbon, the methyl carbon, and the methylene carbons of the

cyclobutane ring.

Carbon	Predicted Chemical Shift (ppm)
C=O (Ester carbonyl)	165-175
C≡N (Nitrile)	115-125
Quaternary Carbon (C-1)	40-50
-OCH <sub>3</sub> (Methyl ester)	50-60
-CH <sub>2</sub> - (Cyclobutane ring)	20-40

## Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong absorption bands for the nitrile and carbonyl groups.

Functional Group	Predicted Absorption (cm <sup>-1</sup> )	Intensity
C≡N (Nitrile)	2240-2260	Medium
C=O (Ester)	1735-1750	Strong
C-O (Ester)	1000-1300	Strong
C-H (sp <sup>3</sup> hybridized)	2850-3000	Medium-Strong

## Mass Spectrometry

The mass spectrum is expected to show a molecular ion peak (M<sup>+</sup>) corresponding to the molecular weight of the compound. Common fragmentation patterns would involve the loss of the methoxy group (-OCH<sub>3</sub>) or the entire ester group (-COOCH<sub>3</sub>).

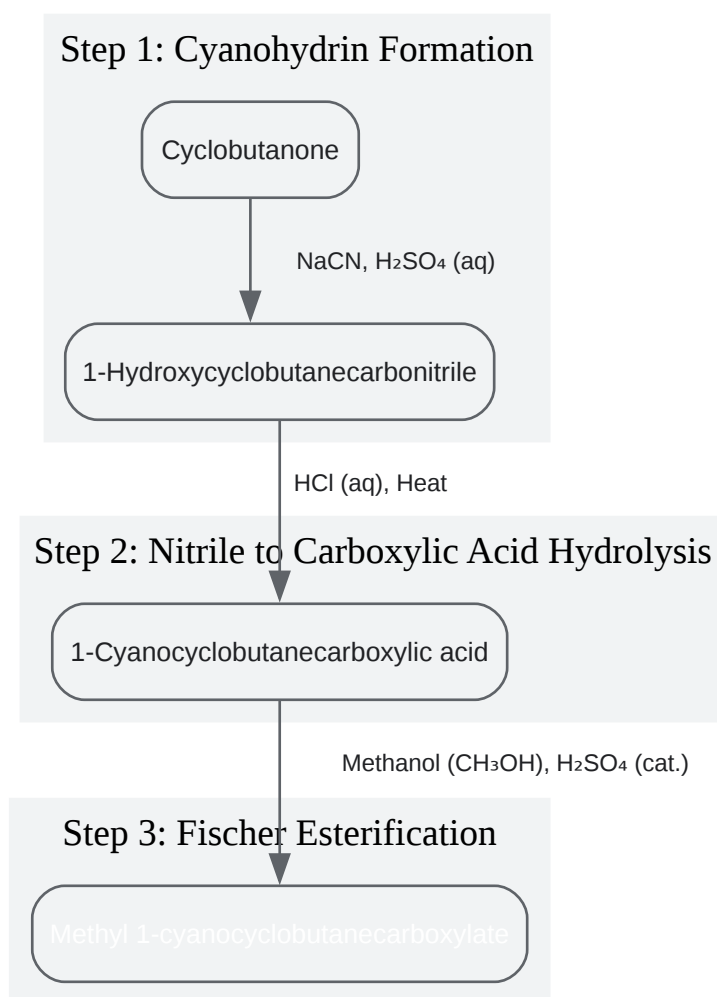
Ion	m/z (Predicted)
[M] <sup>+</sup>	139
[M - OCH <sub>3</sub> ] <sup>+</sup>	108
[M - COOCH <sub>3</sub> ] <sup>+</sup>	80

## Experimental Protocols

While a specific, detailed synthesis protocol for **methyl 1-cyanocyclobutanecarboxylate** is not available in the searched literature, a plausible synthetic route can be devised based on established organic chemistry reactions. A common method for the synthesis of α-cyano esters is the Strecker synthesis or variations thereof, starting from a ketone.

## Proposed Synthesis of Methyl 1-Cyanocyclobutanecarboxylate

This proposed workflow starts from cyclobutanone.



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Caption: Proposed synthesis workflow for **methyl 1-cyanocyclobutanecarboxylate**.

#### Methodology:

- Cyanohydrin Formation:** To a stirred solution of sodium cyanide in water, cooled in an ice bath, cyclobutanone is added dropwise, followed by the slow addition of sulfuric acid, maintaining the temperature below 10°C. The reaction mixture is stirred for several hours at room temperature. The organic layer containing 1-hydroxycyclobutanecarbonitrile is then separated.
- Hydrolysis to Carboxylic Acid:** The crude cyanohydrin is heated under reflux with concentrated hydrochloric acid. The progress of the hydrolysis is monitored by thin-layer

chromatography (TLC). After completion, the reaction mixture is cooled, and the resulting 1-cyanocyclobutanecarboxylic acid is extracted with an organic solvent.

- **Fischer Esterification:** The isolated 1-cyanocyclobutanecarboxylic acid is dissolved in an excess of methanol. A catalytic amount of concentrated sulfuric acid is added, and the mixture is heated under reflux for several hours. The reaction is monitored by TLC. Upon completion, the excess methanol is removed under reduced pressure, and the residue is neutralized with a sodium bicarbonate solution. The final product, **methyl 1-cyanocyclobutanecarboxylate**, is extracted with an organic solvent, dried over anhydrous sodium sulfate, and purified by distillation or column chromatography.

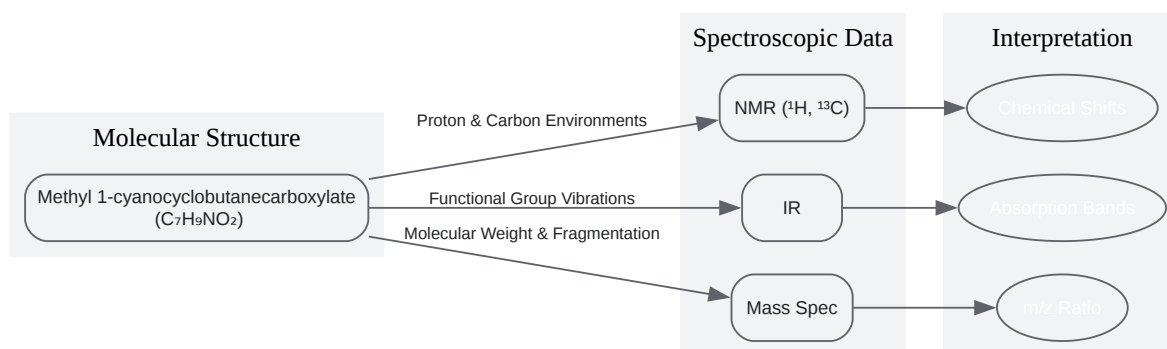
## Safety and Handling

Based on the Safety Data Sheet for the closely related methyl cyanoacetate, **methyl 1-cyanocyclobutanecarboxylate** should be handled with care.

Hazard	Precaution
Eye Irritation	Causes serious eye irritation. Wear protective eyeglasses or chemical safety goggles. <sup>[4]</sup>
Inhalation	May be harmful if inhaled. Use in a well-ventilated area or with a fume hood.
Skin Contact	May cause skin irritation. Wear protective gloves.
Ingestion	May be harmful if swallowed. Do not ingest.
Flammability	Combustible liquid. Keep away from heat and open flames.

## Logical Relationships in Spectroscopic Analysis

The interpretation of spectroscopic data relies on the logical correlation between the molecular structure and the observed signals.



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Caption: Logical workflow for spectroscopic analysis of the target compound.

This guide provides a foundational understanding of the chemical properties of **methyl 1-cyanocyclobutanecarboxylate** for research and development purposes. As more experimental data becomes available, this information can be further refined.

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